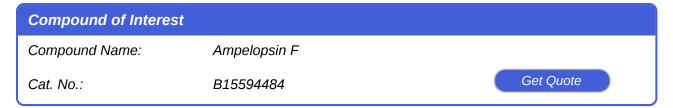


Application Notes and Protocols for In Vivo Testing of Ampelopsin F

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For Researchers, Scientists, and Drug Development Professionals

Introduction

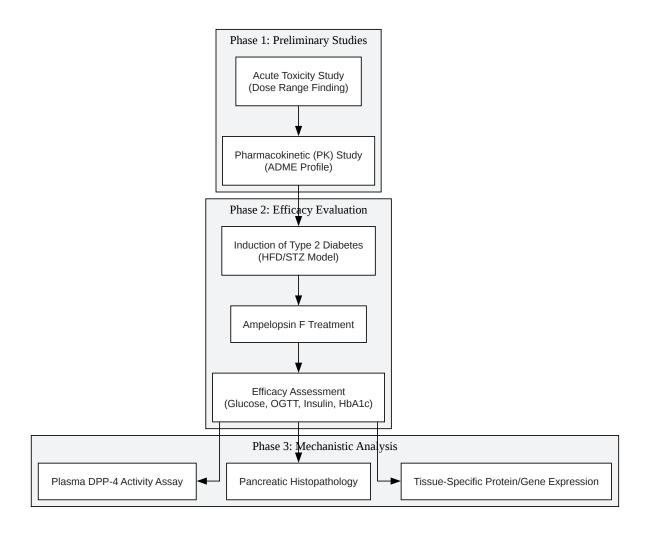
Ampelopsin F is a resveratrol dimer with distinct properties from the more commonly studied Ampelopsin, also known as Dihydromyricetin (DHM). While DHM is a flavonoid, (-)-Ampelopsin F has been identified as a potent Dipeptidyl Peptidase-4 (DPP-4) inhibitor, suggesting its therapeutic potential in the management of type 2 diabetes mellitus.[1] In vitro studies have demonstrated that Ampelopsin F can enhance insulin secretion from pancreatic beta cells by increasing intracellular calcium levels and upregulating GLUT2 and glucokinase expression.[1]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of **Ampelopsin F**, focusing on its anti-diabetic properties. The protocols outlined below cover essential preliminary safety and pharmacokinetic assessments, followed by a robust efficacy study in a relevant animal model of type 2 diabetes.

Preclinical In Vivo Experimental Workflow

The successful in vivo evaluation of a novel compound like **Ampelopsin F** requires a structured approach, beginning with safety and characterization studies before proceeding to efficacy models.





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Caption: Overall workflow for the in vivo evaluation of **Ampelopsin F**.



Data Presentation: Summary of Key Quantitative Endpoints

The following tables provide a structured format for summarizing the quantitative data that will be collected during the proposed studies.

Table 1: Acute Toxicity Study Results

Parameter	Vehicle Control	Ampelopsin F (Low Dose)	Ampelopsin F (Mid Dose)	Ampelopsin F (High Dose)
Mortality Rate (%)				
Body Weight Change (g)				
Clinical Signs of Toxicity				
LD ₅₀ (mg/kg)	-	-	-	-

| No-Observed-Adverse-Effect Level (NOAEL) (mg/kg) | - | - | - | - |

Table 2: Pharmacokinetic Parameters of Ampelopsin F

Parameter	Route: Oral	Route: Intravenous
C _{max} (ng/mL)		
T _{max} (h)		
AUC _{0-t} (ng·h/mL)		
t _{1/2} (h)		

| Bioavailability (%) | | - |

Table 3: Efficacy of Ampelopsin F in HFD/STZ-Induced Diabetic Mice



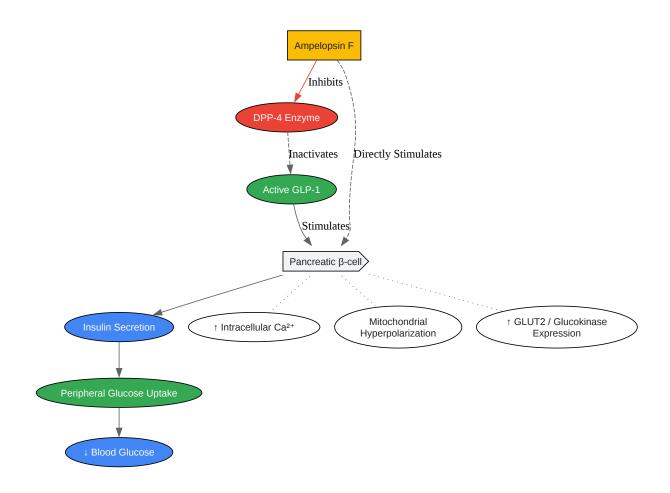
Parameter	Normal Control	Diabetic Control	Ampelopsin F (Dose 1)	Ampelopsin F (Dose 2)	Positive Control (Sitagliptin)
Fasting Blood Glucose (mg/dL)					
OGTT AUC (mg/dL·min)					
Serum Insulin (ng/mL)					
HbA1c (%)					
Plasma DPP- 4 Activity (%)					
Serum Triglycerides (mg/dL)					

| Serum Cholesterol (mg/dL) | | | | | |

Proposed Signaling Pathway for Ampelopsin F

Based on preliminary in vitro data, **Ampelopsin F** is hypothesized to exert its anti-diabetic effects through the inhibition of DPP-4 and direct stimulation of pancreatic β -cells.





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Caption: Hypothesized anti-diabetic signaling pathway of Ampelopsin F.

Experimental Protocols



Protocol 1: Acute Oral Toxicity Study in Mice (OECD 423 Guideline)

Objective: To determine the acute toxicity of **Ampelopsin F** after a single oral dose and to identify the No-Observed-Adverse-Effect Level (NOAEL) to guide dose selection for efficacy studies.

Materials:

- Ampelopsin F
- Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
- Healthy, young adult mice (e.g., C57BL/6), 8-12 weeks old
- Oral gavage needles
- Standard animal housing and diet

Procedure:

- Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 7 days.
- Grouping: Assign animals to groups (n=3-5 per group, typically female first).
 - Group 1: Vehicle control
 - Group 2-4: Ampelopsin F at starting doses (e.g., 300, 2000 mg/kg, based on OECD guidelines).
- Dosing: Administer a single oral dose of the vehicle or **Ampelopsin F** by gavage.
- Observation:
 - Observe animals closely for the first 30 minutes, then periodically during the first 24 hours,
 with special attention during the first 4 hours.
 - Daily observations should continue for 14 days.



- Record clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system, and behavioral patterns).
- Record body weight on Day 0 (pre-dose), Day 7, and Day 14.
- Termination and Necropsy: At the end of the 14-day observation period, euthanize all surviving animals. Perform a gross necropsy on all animals (including those that died during the study) to examine for any pathological changes.
- Data Analysis: Analyze mortality, clinical signs, and body weight changes. Determine the LD₅₀ if applicable and establish the NOAEL.

Protocol 2: Pharmacokinetic (PK) Study in Rats

Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of **Ampelopsin F** following oral and intravenous administration.

Materials:

- Ampelopsin F
- Vehicle suitable for oral and IV administration
- Male Sprague-Dawley rats (250-300g) with cannulated jugular veins
- Dosing syringes, gavage needles
- Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
- LC-MS/MS system for bioanalysis

Procedure:

- Animal Preparation: Use surgically prepared rats with jugular vein cannulas for serial blood sampling. Allow animals to recover from surgery.
- Grouping (n=3-5 per group):



- Group 1 (Oral): Administer Ampelopsin F via oral gavage at a predetermined dose (e.g., 50 mg/kg).
- Group 2 (IV): Administer Ampelopsin F via the jugular vein cannula as a bolus injection (e.g., 5 mg/kg).
- Blood Sampling:
 - Collect blood samples (approx. 100-150 μL) at specified time points.
 - Oral group: Pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
 - IV group: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
- Plasma Preparation: Immediately centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
- Bioanalysis: Quantify the concentration of Ampelopsin F in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters including C_{max}, T_{max}, AUC, half-life (t₁/₂), and oral bioavailability.

Protocol 3: Anti-Diabetic Efficacy in High-Fat Diet/Streptozotocin (HFD/STZ)-Induced Diabetic Mice

Objective: To evaluate the therapeutic efficacy of **Ampelopsin F** in a mouse model of type 2 diabetes.

Materials:

- · Male C57BL/6J mice, 6 weeks old
- High-Fat Diet (HFD, e.g., 60% kcal from fat)
- Normal Chow Diet (NCD)
- Streptozotocin (STZ), freshly prepared in citrate buffer (pH 4.5)



Ampelopsin F

- Positive control: Sitagliptin (a known DPP-4 inhibitor)
- Vehicle
- Glucometer and test strips
- ELISA kits for insulin and DPP-4 activity
- Spectrophotometer for HbA1c and lipid profile analysis

Procedure:

- Model Induction:
 - Feed mice with HFD for 4-8 weeks to induce obesity and insulin resistance. A control group will receive NCD.
 - After the HFD feeding period, administer a single low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) to the HFD-fed mice to induce partial β-cell damage and persistent hyperglycemia.
 - Confirm diabetes development 1-2 weeks post-STZ by measuring fasting blood glucose.
 Mice with fasting glucose >250 mg/dL are considered diabetic and included in the study.
- Grouping (n=8-10 per group):
 - Group 1: Normal Control (NCD + Vehicle)
 - Group 2: Diabetic Control (HFD/STZ + Vehicle)
 - Group 3: Ampelopsin F Low Dose (HFD/STZ)
 - Group 4: Ampelopsin F High Dose (HFD/STZ)
 - Group 5: Positive Control (HFD/STZ + Sitagliptin, e.g., 10 mg/kg)



- Treatment: Administer vehicle, Ampelopsin F, or Sitagliptin daily via oral gavage for 4-6 weeks.
- Monitoring and Efficacy Endpoints:
 - Body Weight and Food Intake: Record weekly.
 - Fasting Blood Glucose: Measure weekly from tail vein blood after a 6-hour fast.
 - Oral Glucose Tolerance Test (OGTT): Perform at the end of the treatment period. After an overnight fast, administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-load.
- Terminal Procedures:
 - At the end of the study, collect terminal blood samples via cardiac puncture for analysis of:
 - Serum Insulin (ELISA)
 - Glycated Hemoglobin (HbA1c)
 - Lipid Profile (Triglycerides, Total Cholesterol)
 - Plasma DPP-4 Activity (colorimetric or fluorometric assay kit)
 - Harvest tissues (pancreas, liver, adipose tissue) for histopathology and molecular analysis (e.g., Western blot for insulin signaling proteins).
- Data Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups. A p-value < 0.05 is typically considered statistically significant.

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